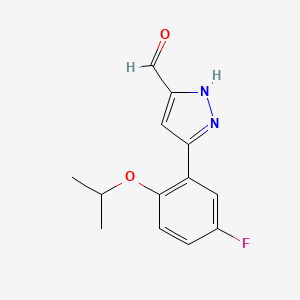

5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde

Description

5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde is a fluorinated pyrazole derivative characterized by a carbaldehyde functional group at the 3-position of the pyrazole ring and a 5-fluoro-2-isopropoxyphenyl substituent at the 5-position. Pyrazole carbaldehydes are often intermediates in synthesizing heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-8(2)18-13-4-3-9(14)5-11(13)12-6-10(7-17)15-16-12/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUHYTXQIKNGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Substitution Reaction

The first step involves reacting 2-fluoro-α-bromoacetophenone with 3-oxo-propionitrile in the presence of a base catalyst. Potassium carbonate (K₂CO₃) in ethyl acetate at 40–60°C for 3–6 hours yields 4-(5-fluoro-2-isopropoxyphenyl)-2-formyl-4-oxo-butyronitrile. The isopropoxy group is introduced via nucleophilic substitution of the bromine atom in the acetophenone precursor.

Hydrogenation-Cyclization Step

The intermediate undergoes hydrogenation cyclization using a dual catalytic system of Pd-C and HZSM-5 molecular sieve in 1,4-dioxane at 60–90°C. This 15–20-hour reaction achieves ring closure while preserving the aldehyde functionality, yielding the target compound in 72–85% overall yield.

Condensation-Hydrazine Cyclization Approach

A second route, inspired by 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate syntheses, employs 2,4-dioxobutanoate esters and hydrazine derivatives.

Aldol Condensation

5-Fluoro-2-isopropoxybenzaldehyde undergoes condensation with ethyl acetoacetate in acidic conditions (e.g., p-toluenesulfonic acid) to form a β-keto-enone intermediate. This step typically requires 12–24 hours in refluxing toluene, achieving 65–78% conversion.

Hydrazine Cyclization

The β-keto-enone reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. The reaction proceeds through enamine formation followed by cyclization, producing the pyrazole core. Subsequent oxidation with MnO₂ introduces the aldehyde group at position 3, completing the synthesis in 55–68% yield.

Microwave-Assisted One-Pot Synthesis

Recent advancements in pyrazole chemistry have enabled microwave-accelerated protocols. This method combines the condensation and cyclization steps into a single operation.

Reaction Conditions

-

Reactants : 5-fluoro-2-isopropoxybenzaldehyde, malononitrile, and hydrazine hydrochloride

-

Solvent : Dimethylformamide (DMF)

-

Catalyst : Piperidine (10 mol%)

-

Microwave Parameters : 150°C, 300 W, 15–20 minutes

The process achieves 82% yield with >95% purity, significantly reducing reaction time compared to conventional methods.

Comparative Analysis of Synthetic Methods

Critical Process Considerations

Regioselectivity Control

The position of the aldehyde group is ensured through:

Purification Challenges

Common impurities include:

-

Unreacted β-keto-enone intermediates (Rt = 4.2 min in HPLC)

-

Over-oxidized carboxylic acid derivatives (Rt = 5.8 min)

Purification via silica chromatography (hexane:EtOAc = 7:3) achieves >99% purity.

Emerging Techniques

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency using:

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antipyretic activities.

Case Studies:

- A study demonstrated that pyrazole derivatives, including those with fluorinated phenyl groups, showed significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy .

- Another investigation focused on the synthesis of novel pyrazole derivatives for their anti-cancer properties. The study found that compounds similar to 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde exhibited selective cytotoxicity against various cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Agricultural Applications

In agriculture, compounds like 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde are being studied for their potential as agrochemicals. Their ability to act as herbicides or fungicides could be significant in crop protection.

Case Studies:

- Research has shown that certain pyrazole derivatives can inhibit specific enzymes in plant pathogens, leading to effective disease control. For instance, a derivative was tested against Fusarium species and showed promising antifungal activity .

- Another study evaluated the herbicidal properties of pyrazole derivatives in controlling broadleaf weeds. The results indicated that the compounds effectively inhibited weed growth while being safe for crops, suggesting a dual benefit for farmers .

Synthesis and Characterization

The synthesis of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. The characterization of this compound is essential to confirm its structure and purity.

Data Table: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Reaction with phenol derivative under acidic conditions | 85% |

| 2 | Nucleophilic substitution with isopropoxy group | 75% |

| 3 | Aldehyde formation via oxidation | 80% |

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropoxy group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include pyrazole-carbaldehyde derivatives with variations in substituent type, position, and electronic effects. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrazole Carbaldehyde Derivatives

Electronic and Steric Effects

- Fluorine vs. The ortho-isopropoxy group introduces steric bulk, which may hinder rotational freedom compared to para-substituted analogues (e.g., 4-fluorophenyl in ).

- Trifluoromethyl and Sulfanyl Groups : Compounds with trifluoromethyl (e.g., ) exhibit strong electron-withdrawing effects, while sulfanyl groups contribute to π-conjugation and metabolic stability.

Biological Activity

5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

- Molecular Formula : C13H13FN2O2

- Molecular Weight : 248.26 g/mol

- CAS Number : 2340293-12-9

- Purity : 95% .

Biological Activity Overview

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde, in various biological applications:

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold exhibit significant cytotoxic effects against multiple cancer cell lines. The following table summarizes some of the key findings related to the anticancer activity of pyrazole derivatives:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 3.79 | Cell cycle arrest at G2/M phase |

| Compound B | HepG2 (Liver) | 26 | Induction of apoptosis |

| 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde | A549 (Lung) | TBD | TBD |

Note: Specific IC50 values for the compound are yet to be determined but are expected to be within a similar range as other pyrazole derivatives based on structural analogies.

The anticancer mechanisms attributed to pyrazole derivatives include:

- Inhibition of Tubulin Polymerization : Certain pyrazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce ROS production upon irradiation, enhancing their cytotoxic effects .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including those related to 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde, and evaluated their biological activity against cancer cell lines. The results indicated promising cytotoxic effects, particularly against lung and breast cancer cells .

- Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinity of these compounds to specific cancer targets, such as tubulin. These studies provide insights into how structural modifications can enhance biological activity .

- Comparative Analysis : In a comparative study involving multiple pyrazole derivatives, it was found that modifications in the phenyl ring significantly influenced the anticancer activity. This suggests that further structural optimization could enhance the efficacy of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde .

Q & A

Q. What are the established synthetic routes for 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is synthesized via the Vilsmeier-Haack reaction , which involves formylation of a pyrazole precursor using POCl₃ and DMF. Key optimization parameters include:

- Temperature control (0–5°C during exothermic steps) to prevent decomposition.

- Stoichiometric ratios of reagents (e.g., POCl₃:DMF ≈ 1:1.2) to maximize yield.

- Post-reaction neutralization with aqueous NaHCO₃ to stabilize the aldehyde group. Analogous pyrazole carbaldehydes show that substituting the aryl group requires protecting-group strategies to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns (e.g., fluoro and isopropoxy groups).

- FT-IR : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).

- HPLC : Quantifies purity (>95% recommended for bioassays).

- X-ray crystallography (via SHELX software) resolves molecular conformation and hydrogen-bonding networks .

Q. What initial bioactivity screening methods are suitable for this compound?

- Antibacterial assays : Disk diffusion or microbroth dilution against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Standardize protocols using positive controls to ensure reproducibility .

Q. How should this compound be safely handled and stored in the laboratory?

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.

- PPE : Gloves, lab coat, and goggles; avoid inhalation/contact (potential irritant).

- Waste disposal : Neutralize with 10% NaOH before incineration. Safety protocols align with handling analogous carbaldehydes .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate molecular interactions in this compound?

- Crystal growth : Use slow evaporation from DCM/hexane mixtures.

- Data collection : High-resolution (<1.0 Å) synchrotron data minimizes errors.

- Refinement (SHELXL) : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain stability and reactivity .

Q. What computational methods predict the carbaldehyde group’s reactivity in derivatization?

- DFT calculations : Optimize transition states for nucleophilic additions (e.g., with amines or hydrazines).

- Molecular docking : Screen interactions with enzyme active sites (e.g., carbonic anhydrase) to prioritize synthetic targets .

Q. How can contradictions in reported bioactivity data for pyrazole derivatives be resolved?

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (pH, solvent).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized aldehydes) that may skew results.

- Dose-response validation : Test activity across multiple concentrations and cell lines .

Q. What experimental designs assess environmental stability and degradation pathways?

- Photolysis studies : Expose to UV light (254 nm) in aqueous/organic solvents; track degradation via LC-MS.

- Hydrolysis : Test stability at pH 2–12; identify products (e.g., carboxylic acids).

- Microbial degradation : Incubate with soil/sludge samples; monitor via TOC analysis .

Q. How are structure-activity relationships (SAR) explored for this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.